Product packaging for H-Gln-Ser-Tyr-Pro-OH(Cat. No.:CAS No. 496068-46-3)

H-Gln-Ser-Tyr-Pro-OH

Cat. No.: B14254655
CAS No.: 496068-46-3
M. Wt: 493.5 g/mol
InChI Key: YGNWSWZTRBKGHP-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gln-Ser-Tyr-Pro-OH is a synthetic tetrapeptide with the sequence Glutamine-Serine-Tyrosine-Proline. This peptide is offered for research purposes to investigate its potential biochemical properties and applications. The sequence contains a Proline residue, which can introduce structural constraints and may influence the peptide's conformation and stability. Peptides with a Tyr-Pro sequence are of interest in various research contexts, including the study of opioid-like activity, as the presence of a Tyrosine residue at the N-terminus and a Proline to maintain its orientation can be important for binding to certain receptors . Furthermore, Proline-specific peptides are substrates for studying a class of proline-specific peptidases, such as dipeptidyl peptidase IV (DPPIV), which are important in metabolic and signaling pathways . Researchers can utilize this compound as a standard in analytical chemistry, for enzyme substrate specificity assays, or as a building block for more complex peptide structures. The presence of polar amino acids like Glutamine and Serine contributes to the peptide's hydrophilicity. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31N5O8 B14254655 H-Gln-Ser-Tyr-Pro-OH CAS No. 496068-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

496068-46-3

Molecular Formula

C22H31N5O8

Molecular Weight

493.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H31N5O8/c23-14(7-8-18(24)30)19(31)26-16(11-28)20(32)25-15(10-12-3-5-13(29)6-4-12)21(33)27-9-1-2-17(27)22(34)35/h3-6,14-17,28-29H,1-2,7-11,23H2,(H2,24,30)(H,25,32)(H,26,31)(H,34,35)/t14-,15-,16-,17-/m0/s1

InChI Key

YGNWSWZTRBKGHP-QAETUUGQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for H Gln Ser Tyr Pro Oh

Solid-Phase Peptide Synthesis (SPPS) of H-Gln-Ser-Tyr-Pro-OH

SPPS is the preferred method for producing peptides like this compound. It involves anchoring the C-terminal amino acid to a resin and then sequentially adding the subsequent amino acids in the C-to-N direction. thieme-connect.de This process uses excess reagents to drive the reactions to completion, with purification simplified to washing the resin-bound peptide. peptide.com

Fmoc-based Chemistry Protocols and Strategy

The most prevalent strategy for the SPPS of this compound utilizes fluorenylmethyloxycarbonyl (Fmoc) for the temporary protection of the α-amino group of the amino acids. nih.gov The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.orgcsic.es

The general cycle for each amino acid addition involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a piperidine/DMF solution. csic.es

Washing: Thorough washing of the peptide-resin with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess piperidine and by-products. rsc.org

Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated, to the deprotected N-terminus of the growing peptide chain. rsc.orgnih.gov

Washing: Another series of washes to remove unreacted reagents. rsc.org

This cycle is repeated for each amino acid in the sequence: Proline, Tyrosine, Serine, and Glutamine. The side chains of Serine, Tyrosine, and Glutamine require "permanent" protecting groups that are stable to the Fmoc deprotection conditions but can be removed during the final cleavage step. google.com Commonly used side-chain protecting groups include tert-butyl (tBu) for Tyrosine and Serine, and trityl (Trt) for Glutamine. rsc.orggoogle.comacs.org

Amino Acidα-Amino Protecting GroupSide-Chain Protecting Group
ProlineFmocNone
TyrosineFmoctBu
SerineFmoctBu
GlutamineFmocTrt

Selection and Optimization of Coupling Reagents (e.g., HATU, PyAOP)

The formation of the peptide bond between two amino acids requires an activating agent, also known as a coupling reagent. nih.gov For the synthesis of this compound, phosphonium (B103445) and aminium/uronium salt-based reagents are widely used due to their efficiency and ability to minimize side reactions. sigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are among the most effective coupling reagents. sigmaaldrich.compeptide.com

HATU , in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA), forms a highly reactive OAt-ester of the Fmoc-amino acid. sigmaaldrich.comluxembourg-bio.com The HOAt leaving group benefits from the anchimeric assistance of the pyridine (B92270) nitrogen, making HATU exceptionally efficient, especially for sterically hindered couplings. sigmaaldrich.com It is often preferred for rapid coupling protocols. peptide.com

PyAOP is also a highly effective phosphonium salt-based reagent that generates reactive OAt-esters. sigmaaldrich.com It is particularly useful for coupling N-methylated amino acids and for peptide cyclization, demonstrating its high reactivity. peptide.com

The choice between these reagents can depend on the specific sequence and the presence of challenging couplings. Both HATU and PyAOP have been successfully used in automated flow peptide synthesis systems. amidetech.commit.edu Optimization involves adjusting the equivalents of the coupling reagent, the protected amino acid, and the base to ensure complete and rapid reaction with minimal side reactions like racemization. peptide.com

Coupling ReagentClassActivating SpeciesKey Advantages
HATU Aminium SaltOAt-esterFast reaction kinetics, less epimerization, suitable for difficult couplings. sigmaaldrich.compeptide.comluxembourg-bio.com
PyAOP Phosphonium SaltOAt-esterHighly effective, particularly for hindered couplings. sigmaaldrich.compeptide.com

Choice of Solid Support Resins and Loading Optimization

The solid support is a critical component of SPPS, providing an anchor for the growing peptide chain. lsu.edu For the synthesis of a C-terminal carboxylic acid peptide like this compound, resins that allow for cleavage under acidic conditions to yield the free acid are required.

Commonly used resins include:

Wang Resin: A polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. It is a standard choice for Fmoc-SPPS to produce C-terminal acid peptides. rsc.org

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. researchgate.net This is beneficial for preparing protected peptide fragments.

Polystyrene (PS) cross-linked with Diethylene Glycol (DEG): These resins show improved swelling properties and reduced hydrophobicity compared to traditional divinylbenzene (B73037) (DVB) cross-linked PS resins, which can be advantageous for synthesizing challenging or hydrophobic sequences. rsc.org

Loading Optimization: The initial loading of the first amino acid (Proline) onto the resin is a crucial step. The loading capacity, typically measured in mmol/g, determines the maximum theoretical yield of the synthesis. peptide.com The first amino acid, Fmoc-Pro-OH, is attached to the resin, and the loading is carefully controlled to prevent issues like aggregation and incomplete reactions in subsequent steps.

Cleavage and Deprotection Procedures

Once the peptide chain assembly is complete, the final step is to cleave the peptide from the solid support and simultaneously remove all the permanent side-chain protecting groups. sigmaaldrich.com For the Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). rsc.orgsigmaaldrich.com

The cleavage cocktail usually contains TFA mixed with "scavengers." These are nucleophilic reagents that trap the highly reactive cationic species (like t-butyl cations) generated from the protecting groups and the resin linker during cleavage. sigmaaldrich.com Trapping these cations prevents them from reacting with and modifying nucleophilic residues in the peptide, such as Tyrosine. researchgate.net

A common cleavage cocktail for a peptide containing Tyr and Gln is:

TFA / triisopropylsilane (B1312306) (TIS) / water (95:2.5:2.5, v/v/v) . csic.es TIS is an effective scavenger for the t-butyl cations, and water helps to suppress other side reactions. sigmaaldrich.com

The procedure involves treating the dried peptide-resin with the cleavage cocktail for a period of 1-3 hours. rsc.orgsigmaaldrich.com The resin is then filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. rsc.org The precipitated peptide is then collected by centrifugation, washed, and dried.

Automated Flow-Based Peptide Synthesis (AFPS) Applications

Automated flow-based peptide synthesis (AFPS) represents a significant advancement over traditional batch SPPS. In AFPS, reagents are continuously flowed through a column containing the resin-bound peptide. mit.eduamidetech.com This technology offers several advantages, including faster synthesis times, reduced solvent and reagent consumption, and the ability to monitor reaction progress in real-time, for example, by UV-Vis detection of the Fmoc deprotection step. amidetech.comacs.org

The synthesis of this compound is well-suited for AFPS. The standard Fmoc-protected amino acids with tBu (for Ser, Tyr) and Trt (for Gln) side-chain protection are used. google.comamidetech.com High-efficiency coupling reagents like HATU or PyAOP are employed to ensure rapid and complete couplings within the short residence times in the flow reactor. amidetech.commit.edu The entire process of deprotection, washing, and coupling for each amino acid can be completed in minutes, dramatically accelerating the synthesis of the pentapeptide. mit.edu

Manual Synthesis Techniques

While automated synthesizers are common, manual SPPS remains a viable and instructive method for synthesizing peptides like this compound. jst.go.jpthaiscience.info The process is carried out in a reaction vessel equipped with a frit for easy filtration. The fundamental chemical steps are identical to automated synthesis:

The resin is swelled in a suitable solvent like DMF.

The Fmoc group is removed with a piperidine solution. The completion of this step can be monitored.

The resin is washed extensively to remove reagents.

The pre-activated Fmoc-amino acid is added to the vessel and agitated with the resin to facilitate coupling.

The resin is washed again to remove excess reagents and by-products.

These steps are repeated for each amino acid in the sequence. Although more labor-intensive, manual synthesis allows for greater flexibility and control over each step of the process. peptide.com It is particularly useful for small-scale syntheses and for optimizing reaction conditions before scaling up or transferring to an automated platform. thaiscience.info

Purification and Isolation of Synthetic this compound

Following synthesis, the crude peptide mixture contains the target peptide along with impurities such as deletion sequences, truncated peptides, and byproducts from side reactions. lcms.cz Therefore, a robust purification strategy is essential to isolate this compound with the high purity required for research applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Isolation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the purification of synthetic peptides. lcms.czharvardapparatus.comamericanpeptidesociety.org This method separates peptides based on their hydrophobicity. americanpeptidesociety.org

In RP-HPLC, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) chemically modified with C18 alkyl chains. americanpeptidesociety.org A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the peptides. lcms.cz A gradient of increasing organic solvent concentration is applied, causing the peptides to desorb from the stationary phase and elute at different times based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. harvardapparatus.comamericanpeptidesociety.org

The key parameters for successful RP-HPLC purification include:

Column Chemistry: C18 columns are standard for peptide purification. americanpeptidesociety.org

Mobile Phase: A common mobile phase system consists of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). rsc.orgrsc.org The TFA helps to protonate acidic residues and improve peak shape. lcms.cz

Gradient: A shallow gradient of acetonitrile is often employed to achieve high-resolution separation of peptides with similar hydrophobicities. renyi.hu

Detection: Peptides are typically detected by their absorbance at 214 nm and 280 nm. rsc.org

The effectiveness of RP-HPLC lies in its ability to separate peptides that differ by even a single amino acid. harvardapparatus.com The final purity of the isolated this compound can be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry.

Other Chromatographic Separation Techniques (e.g., size exclusion)

While RP-HPLC is the primary purification method, other chromatographic techniques can be used as complementary steps, particularly for removing impurities that are significantly different in size from the target peptide.

Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size and shape. patsnap.comembl.org The stationary phase consists of porous beads. patsnap.com Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. patsnap.comaatbio.com

SEC can be useful as an initial purification step to remove very large or very small impurities from the crude peptide mixture. bio-rad.com It is a gentle method that can be performed under conditions that preserve the peptide's native structure. patsnap.com However, its resolution for separating peptides of similar molecular weight is generally lower than that of RP-HPLC. bio-rad.com

The table below summarizes the principles of these two main chromatographic techniques.

Chromatographic TechniquePrinciple of SeparationPrimary Application for this compound
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity americanpeptidesociety.orgHigh-resolution purification and isolation of the target peptide from closely related impurities. harvardapparatus.com
Size-Exclusion Chromatography (SEC) Molecular size and shape patsnap.comembl.orgRemoval of significantly larger or smaller impurities, desalting, or buffer exchange. bio-rad.comhuji.ac.il

Advanced Structural Elucidation of H Gln Ser Tyr Pro Oh

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for investigating the structural properties of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide critical insights into the peptide's conformation, while X-ray crystallography can reveal its atomic-level three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of peptides in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR can confirm the amino acid sequence and elucidate the peptide's conformational preferences.

The structural elucidation of H-Gln-Ser-Tyr-Pro-OH begins with one-dimensional (1D) ¹H NMR, which provides a spectrum of proton signals. While complex, this spectrum can help identify the types of amino acids present. spectralservice.de However, for unambiguous assignment and sequence confirmation, two-dimensional (2D) NMR experiments are essential. uzh.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds, typically within the same amino acid residue. It helps in assigning the spin systems of each amino acid.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing the entire spin system of a residue. This is particularly useful for identifying complex side chains like that of glutamine and proline. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically <5 Å), regardless of whether they are in the same residue. nih.gov Sequential NOEs between the amide proton (NH) of one residue and the alpha-proton (αH) of the preceding residue (dαN(i, i+1)) are the primary indicators used to confirm the peptide sequence. For the Gln-Ser-Tyr-Pro sequence, specific NOEs would be expected between the αH of Gln and the NH of Ser, the αH of Ser and the NH of Tyr, and the αH of Tyr and the δH of Pro.

The collection of through-bond and through-space correlations allows for the near-complete assignment of proton resonances, confirming the primary structure of the peptide.

Table 1: Illustrative 2D NMR Sequential Connectivities for this compound

Residue (i)Intra-residue Correlations (COSY/TOCSY)Sequential NOE/ROE Connectivity (dαN(i, i+1))Connected to Residue (i+1)
Gln(1)NH - αH - βH - γH - εNH₂αH(Gln) → NH(Ser)Ser(2)
Ser(2)NH - αH - βH - OHαH(Ser) → NH(Tyr)Tyr(3)
Tyr(3)NH - αH - βH - Aromatic (δ, ε) - OHαH(Tyr) → δH(Pro)Pro(4)
Pro(4)αH - βH - γH - δHαH(Pro) → NH(OH) (C-terminus)OH (C-terminus)

The chemical shifts of backbone nuclei (¹Hα, ¹³Cα, ¹³Cβ, ¹³C') are highly sensitive to the local conformation of the peptide backbone. utoronto.ca The Chemical Shift Index (CSI) is a technique that compares experimentally observed chemical shifts to established "random coil" values for each amino acid. wikipedia.org Deviations from these values can systematically predict secondary structure elements. researchgate.netresearchgate.net

α-Helix: Consistent upfield shifts for ¹Hα and downfield shifts for ¹³Cα are observed.

β-Sheet: Consistent downfield shifts for ¹Hα and upfield shifts for ¹³Cα are seen.

Random Coil/Turns: Values close to the random coil references or inconsistent patterns often indicate disordered structures or turns.

For a short peptide like this compound, which contains the structure-disrupting residue Proline, it is unlikely to form a stable α-helix or β-sheet. The chemical shifts would likely indicate a disordered or random coil conformation, possibly with a propensity to form a β-turn involving the Tyr-Pro sequence.

Table 2: Hypothetical Chemical Shift Analysis for this compound

ResidueObserved ¹Hα Shift (ppm)Random Coil ¹Hα Shift (ppm)Δδ (Observed - Random Coil)Predicted Structure
Gln4.354.37-0.02Random Coil
Ser4.484.50-0.02Random Coil
Tyr4.624.66-0.04Random Coil / Turn
Pro4.414.44-0.03Random Coil / Turn

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In peptides, the amide bonds create a chiral environment that gives rise to characteristic CD signals in the far-UV region (190-250 nm), which are indicative of the secondary structure. units.itamericanpeptidesociety.org

α-Helix: Shows a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Displays a negative band around 217 nm and a positive band near 195 nm.

Random Coil: Characterized by a strong negative band below 200 nm and near-zero ellipticity above 210 nm.

β-Turn: Often exhibits a weak negative band around 220-230 nm and a positive band near 205 nm.

For this compound, the CD spectrum is expected to be dominated by features of a random coil structure due to its short length and the presence of proline. nih.gov A strong negative peak around 198 nm would be the most prominent feature.

Table 3: Representative CD Spectroscopy Data for a Disordered Peptide

Wavelength (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Interpretation
198-15,000Strong negative band characteristic of random coil
210-1,500Near-zero ellipticity
222-800Minimal signal, absence of significant α-helical content

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. mdpi.com The technique involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model can be built. acs.orgnih.gov

Obtaining a high-quality crystal of a short, flexible peptide like this compound is a significant challenge. rsc.org These peptides often possess too much conformational flexibility to pack into a well-ordered crystal lattice. To date, no crystal structure for this compound has been deposited in the Protein Data Bank (PDB). If a structure were obtained, analysis would focus on bond lengths, bond angles, torsion angles, and any intramolecular hydrogen bonds that stabilize a particular conformation, such as a β-turn.

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for verifying the molecular mass and confirming the amino acid sequence of a peptide. researchgate.net

First, the molecular weight of the synthesized peptide is confirmed, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The calculated monoisotopic mass of this compound (C₂₈H₄₀N₆O₉) is 616.2857 Da. An experimental measurement would be expected to match this value with high accuracy.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. jmb.or.kr In an MS/MS experiment, the peptide ion (precursor ion) is isolated and fragmented through collision-induced dissociation (CID). This process preferentially breaks the peptide bonds, generating a series of fragment ions. The two main series are:

b-ions: Fragments containing the N-terminus.

y-ions: Fragments containing the C-terminus.

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. uniroma1.it

Table 4: Theoretical MS/MS Fragmentation Pattern for this compound (Singly Charged Precursor Ion [M+H]⁺ = 617.2930 Da)

Sequenceb-ion (m/z)y-ion (m/z)
1Gln: 129.0662Full Peptide: 617.2930
2Gln-Ser: 216.0981Ser-Tyr-Pro-OH: 489.2318
3Gln-Ser-Tyr: 379.1615Tyr-Pro-OH: 402.1999
4Gln-Ser-Tyr-Pro: 476.2143Pro-OH: 239.1366
5Full Peptide: 617.2930OH: 116.0706

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing biomolecules like peptides. nih.gov The process involves creating a fine spray of charged droplets from a solution of the analyte. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions. jmb.or.kr A key advantage of ESI is its ability to produce multiply charged ions from large molecules, but for a smaller peptide like this compound, the singly protonated molecular ion ([M+H]⁺) is typically the most abundant species observed. nih.govnih.gov

In the analysis of this compound, the resulting ESI mass spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. Given the molecular formula C₂₂H₃₁N₅O₈, the calculated monoisotopic mass is 493.2173 Da. matrixscience.com Therefore, the ESI-MS spectrum would exhibit a major peak at a mass-to-charge ratio (m/z) of 494.2246.

Interactive Data Table: Expected ESI-MS Peak for this compound

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)Expected m/z
[M+H]⁺C₂₂H₃₂N₅O₈⁺494.2246494.2246

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS/MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly useful for the analysis of peptides. researchgate.net In this method, the peptide is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, typically forming singly charged ions. researchgate.net When coupled with tandem mass spectrometry (MS/MS), MALDI-TOF can provide detailed structural information through fragmentation analysis. acs.org

For this compound, a precursor ion (the [M+H]⁺ ion at m/z 494.22) would be selected and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, producing a series of characteristic b- and y-ions. osu.edu The analysis of these fragment ions allows for the determination of the amino acid sequence.

A significant feature in the fragmentation of this peptide is the "proline effect." bioanalysis-zone.comwiley-vch.de Cleavage of the peptide bond N-terminal to the proline residue is often enhanced, leading to a particularly intense y-ion corresponding to the cleavage between Tyrosine and Proline. bioanalysis-zone.comcoresta.org This would result in a prominent y₂ ion (Pro-OH).

Interactive Data Table: Predicted MALDI-TOF-MS/MS Fragmentation of this compound ([M+H]⁺ = 494.22)

Fragment IonSequenceCalculated m/zFragment IonSequenceCalculated m/z
b₁Gln129.0662y₁Pro116.0706
b₂Gln-Ser216.0981y₂Tyr-Pro279.1339
b₃Gln-Ser-Tyr379.1622y₃Ser-Tyr-Pro366.1658
b₄Gln-Ser-Tyr-Pro476.2150y₄Gln-Ser-Tyr-Pro494.2246

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. diva-portal.org This precision allows for the determination of the elemental composition of a molecule from its exact mass, distinguishing it from other molecules with the same nominal mass. diva-portal.org For this compound, with a chemical formula of C₂₂H₃₁N₅O₈, the theoretical exact mass of the neutral molecule is 493.21726296 Da. matrixscience.com

An HRMS instrument, such as a Q-TOF or Orbitrap, would be able to measure the m/z of the protonated molecule with high accuracy (typically within 5 ppm). whiterose.ac.ukscripps.edu The experimentally determined mass would be compared to the theoretical mass calculated from the elemental formula, providing strong evidence for the peptide's composition and confirming its identity.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₂H₃₁N₅O₈
Theoretical Monoisotopic Mass (Da)493.2173
Theoretical [M+H]⁺ Mass (Da)494.2246
Expected Experimental [M+H]⁺ Mass (Da) (within 5 ppm)494.2246 ± 0.0025

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a fundamental biochemical technique used to determine the amino acid composition of a peptide or protein. matrixscience.com The process involves the hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at an elevated temperature. Following hydrolysis, the individual amino acids are separated, identified, and quantified, often by chromatographic methods. osu.edu

For this compound, acid hydrolysis would cleave the peptide bonds, yielding free amino acids. It is important to note that during acid hydrolysis, the amide-containing amino acid glutamine (Gln) is deamidated to glutamic acid (Glu). Therefore, the analysis would detect glutamic acid instead of glutamine. The expected result would show approximately equimolar amounts of Glutamic acid, Serine, Tyrosine, and Proline, confirming the amino acid composition of the original pentapeptide.

Interactive Data Table: Expected Amino Acid Analysis Results for this compound

Amino AcidExpected Molar RatioObserved Amino Acid Post-Hydrolysis
Glutamine (Gln)1Glutamic Acid (Glu)
Serine (Ser)1Serine (Ser)
Tyrosine (Tyr)1Tyrosine (Tyr)
Proline (Pro)1Proline (Pro)

Integration of Multi-Spectroscopic Data for Comprehensive Structural Models

The definitive structural elucidation of this compound is achieved through the integration of data from multiple analytical techniques. whiterose.ac.uk Each method provides a piece of the structural puzzle, and their combination leads to a comprehensive and unambiguous model.

ESI-MS and HRMS provide a highly accurate measurement of the intact molecular mass, which confirms the elemental composition of the pentapeptide. whiterose.ac.uk This initial step verifies that the correct amino acid residues are present in the correct number. The MALDI-TOF-MS/MS data then offers sequential information. acs.org By analyzing the fragmentation pattern of b- and y-ions, the precise order of the amino acids—Gln-Ser-Tyr-Pro—is established. The prominent fragmentation N-terminal to proline serves as a key confirmation point in the sequence. bioanalysis-zone.com

Finally, amino acid analysis provides an independent, quantitative verification of the amino acid composition. matrixscience.com The observation of equimolar ratios of the constituent amino acids (with Gln detected as Glu) corroborates the findings from the mass spectrometry data. By combining the intact mass data, the fragmentation-based sequence data, and the compositional data, a complete and confident structural assignment of this compound is achieved.

Molecular Interactions and Recognition Mechanisms of H Gln Ser Tyr Pro Oh

Non-Covalent Interactions Governing Peptide Recognition

Non-covalent interactions are fundamental to the structure and function of biological molecules. benthamopen.com For peptides, these weak, transient interactions—including hydrogen bonds, hydrophobic effects, and electrostatic forces—collectively provide the stability and specificity required for binding to a receptor or enzyme.

Hydrogen bonds are critical for molecular recognition, providing directional and specific connections between a peptide and its binding partner. benthamopen.comacs.org They are electrostatic interactions formed between a hydrogen atom covalently bonded to an electronegative atom (a donor, such as in O-H or N-H) and another nearby electronegative atom (an acceptor). pressbooks.pub The amino acid residues of H-Gln-Ser-Tyr-Pro-OH possess distinct capabilities for forming extensive hydrogen bonding networks.

Glutamine (Gln) : The side chain contains a primary amide group (-CONH2) that can function as both a hydrogen bond donor and acceptor, allowing for versatile interactions. proteinstructures.comoup.com

Serine (Ser) : The hydroxyl group (-OH) on its side chain is a potent hydrogen bond donor and acceptor. proteinstructures.comoup.com Ser-Pro sequences are known to form unique, stable hydrogen-bonded turns in protein structures. researchgate.net

Tyrosine (Tyr) : Like serine, its side chain possesses a hydroxyl group capable of donating and accepting hydrogen bonds. proteinstructures.comoup.com

Proline (Pro) : While the cyclic nature of proline's side chain means its backbone amide nitrogen cannot act as a hydrogen bond donor, its backbone carbonyl oxygen remains a capable acceptor. oup.com The rigidity imposed by the proline ring restricts the peptide backbone's conformation, which can pre-organize the peptide for optimal hydrogen bonding with a receptor. proteinstructures.compnas.org

The collective hydrogen bonding potential of these residues is summarized in the table below.

ResidueSide Chain Functional GroupHydrogen Bonding Capability
Gln Amide (-CONH₂)Donor and Acceptor proteinstructures.comoup.com
Ser Hydroxyl (-OH)Donor and Acceptor proteinstructures.comoup.com
Tyr Phenolic Hydroxyl (-OH)Donor and Acceptor proteinstructures.comoup.com
Pro Pyrrolidine (B122466) RingSide chain is not an H-bond donor/acceptor; backbone carbonyl is an acceptor. oup.com

Hydrophobic interactions are a primary driving force in protein folding and ligand binding. pnas.orgnih.gov These interactions arise from the tendency of nonpolar groups to aggregate in an aqueous environment, minimizing their disruptive effect on the hydrogen-bonding network of water. pressbooks.pub This sequestration of nonpolar surfaces can create a microenvironment that strengthens other non-covalent interactions, such as hydrogen bonds. nih.gov

The residues of this compound exhibit a range of polarities:

Glutamine (Gln) and Serine (Ser) : These are classified as polar, hydrophilic amino acids due to their amide and hydroxyl side chains, respectively. pnas.orgwisc.edu

Tyrosine (Tyr) : This residue is considered amphipathic or weakly non-polar. pressbooks.pub It features a large, hydrophobic aromatic ring and a polar hydroxyl group, often positioning it at the interface between hydrophobic cores and the aqueous solvent. proteinstructures.com

Proline (Pro) : Proline is classified as a nonpolar, hydrophobic amino acid. proteinstructures.comwisc.edu Its aliphatic side chain contributes to the formation of hydrophobic regions within protein structures. proteinstructures.com

ResidueClassificationKey Hydrophobic/Hydrophilic Feature
Gln Polar, HydrophilicAmide side chain is highly polar. pnas.org
Ser Polar, HydrophilicHydroxyl side chain readily interacts with water. pnas.org
Tyr Amphipathic/Weakly Non-polarPossesses both a large hydrophobic ring and a polar hydroxyl group. pressbooks.pub
Pro Non-polar, HydrophobicCyclic aliphatic side chain avoids water. proteinstructures.comwisc.edu

Electrostatic interactions encompass a range of forces, from strong ion-ion interactions (salt bridges) to weaker dipole-dipole interactions. nih.gov Given that the side chains of Gln, Ser, and Tyr are uncharged at physiological pH, the dominant electrostatic contributions for this compound arise from the dipoles of its polar functional groups interacting with polar or charged sites on a receptor. pressbooks.pub

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. In this compound, the tyrosine residue provides an aromatic ring capable of engaging in such interactions. elifesciences.org These interactions are not limited to aromatic pairs; π-systems can also interact with the peptide backbone and certain non-aromatic side chains, including glutamine. elifesciences.orgnih.gov Furthermore, the electron-rich face of the tyrosine ring can participate in cation-π interactions, a strong, non-covalent electrostatic force with a positively charged group on a receptor. proteopedia.org The strength of π-π stacking can be modulated by other forces; for instance, hydrogen bonding to the tyrosine's hydroxyl group can alter the electron density of the ring system, thereby influencing its stacking ability. rsc.org

ResiduePotential InteractionDescription
Gln Dipole-DipoleThe polar amide group can engage in electrostatic interactions with receptor sites. pressbooks.pub
Ser Dipole-DipoleThe polar hydroxyl group contributes to the peptide's overall electrostatic profile. pressbooks.pub
Tyr π-π Stacking, Cation-πThe aromatic ring can stack with other aromatic groups or interact with cationic sites. elifesciences.orgproteopedia.org
Pro van der WaalsThe nonpolar side chain interacts through weaker, short-range van der Waals forces. proteinstructures.com

Theoretical Frameworks for Peptide-Ligand Binding

Understanding how a peptide like this compound binds to a receptor is aided by theoretical models. A prominent concept in peptide recognition is the "two-step" or "two-domain" binding model, often applied to class B G protein-coupled receptors (GPCRs). nih.govpnas.org This model posits that one part of the peptide (e.g., the C-terminus) first engages with an extracellular domain of the receptor, an interaction that serves to anchor the peptide and increase its local concentration. pnas.org This initial binding event then facilitates a second interaction, where another part of the peptide (e.g., the N-terminus) docks into a different pocket, often within the transmembrane region, to trigger receptor activation. nih.gov

While this compound is a short peptide, the core principles of this framework—involving initial recognition at one site followed by a conformational adjustment to engage a second site—are broadly applicable. The binding process is often governed by the presence of specific binding pockets on the receptor surface that accommodate particular amino acid side chains, a concept supported by peptide competition assays and structural modeling. nih.gov Modern computational approaches, such as molecular docking and quantum chemical methods, provide powerful tools to simulate these events. These methods can predict the most stable binding poses and calculate interaction energies, offering detailed insight into the specific hydrogen bonds, hydrophobic contacts, and electrostatic forces that stabilize the peptide-receptor complex. d-nb.inforesearchgate.netimrpress.com

Influence of Individual Amino Acid Residues on Interaction Specificity

The glutamine (Gln) residue plays a particularly significant role in molecular recognition due to the properties of its side-chain amide group.

Hydrogen Bonding Hub : As both a hydrogen bond donor and acceptor, the Gln side chain can form multiple, specific hydrogen bonds within a receptor binding pocket. proteinstructures.comoup.com This versatility makes it a frequent contributor to binding affinity.

Amide Bridge Formation : Gln can participate in "amide bridge" interactions, where its side chain forms two parallel hydrogen bonds with another amide-containing side chain, such as asparagine or another glutamine. researchgate.net These paired interactions are substantially stronger and more specific than a single hydrogen bond. plos.org

Receptor Pocket Occupancy : Gln residues are often found in the active sites and binding pockets of enzymes and receptors. Studies on angiotensin-converting enzyme (ACE), for example, show that Gln residues within the enzyme's S2 pocket are critical for forming hydrogen bonds with inhibitory peptides. researchgate.netimrpress.com

Proton Shuttling : In certain enzymatic contexts, the Gln side chain, in concert with other polar residues like Ser and Tyr, can participate in proton-shuttling networks to facilitate catalysis. acs.org

Interaction TypeDescription of Gln's ContributionSignificance in Recognition
Hydrogen Bonding Acts as both a donor and acceptor via side-chain amide. proteinstructures.comoup.comProvides specific, directional interactions that stabilize the bound complex.
Amide Bridge Forms two parallel hydrogen bonds with other amide-containing residues. researchgate.netCreates a highly stable and specific intermolecular connection. plos.org
Electrostatic The polar amide group contributes to dipole-dipole interactions. pressbooks.pubEnhances binding in polar or charged receptor pockets.
Conformational The flexible side chain can adopt various conformations to optimize binding. acs.orgAllows for an induced fit to the receptor site.

Table of Compound Names

Abbreviation / NameFull Name
This compoundL-glutaminyl-L-seryl-L-tyrosyl-L-proline nih.gov
GlnGlutamine
SerSerine
TyrTyrosine
ProProline
AsnAsparagine
ACEAngiotensin-Converting Enzyme
GPCRG protein-coupled receptor

Significance of the Serine Hydroxyl Group in Molecular Recognition

The serine residue, characterized by its hydroxymethyl side chain (-CH₂OH), plays a pivotal role in the molecular interactions of peptides like this compound. The significance of this residue is primarily attributed to the chemical properties of its terminal hydroxyl group. This polar group is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form crucial hydrogen bonds with water, other amino acid residues, or functional groups within a receptor's binding site. peptide.comashp.orgproteinstructures.com This versatility in hydrogen bonding is fundamental to the specificity and stability of peptide-receptor complexes.

The hydroxyl group of serine is highly reactive and often found in the active sites of enzymes, such as serine proteases, where it functions as a nucleophile to catalyze peptide bond cleavage. wikipedia.orglibretexts.org In the context of molecular recognition, this nucleophilic character can facilitate covalent interactions or strong, directed hydrogen bonds. The presence of serine increases the hydrophilicity of a peptide segment, influencing its solubility and interaction with aqueous environments versus hydrophobic pockets of a receptor. peptide.comacs.org

Furthermore, the serine hydroxyl group is a common site for post-translational modifications, most notably phosphorylation. wikipedia.orgnih.gov The addition of a negatively charged phosphate (B84403) group can dramatically alter a peptide's conformation and its binding affinity and specificity, acting as a molecular switch to regulate biological processes. Due to its short side chain and its capacity to form a hydrogen bond with the protein backbone, serine can also introduce specific structural constraints. nih.gov

Table 1: Hydrogen Bonding Capabilities of the Serine Side Chain
Interaction RoleDescriptionPartner Functional Group (Example)
Hydrogen Bond DonorThe hydroxyl hydrogen atom can be donated to an electronegative atom.Carbonyl oxygen (C=O) of a peptide backbone or side chain (e.g., Asp, Glu).
Hydrogen Bond AcceptorThe lone pair of electrons on the hydroxyl oxygen atom can accept a hydrogen from a donor group.Amide hydrogen (N-H) of a peptide backbone or side chain (e.g., Asn, Gln).

Contributions of Tyrosine Aromaticity and Phenolic Hydroxyl Group to Binding

The tyrosine residue in the this compound sequence offers a dual mechanism for molecular interaction, stemming from its aromatic phenyl ring and its reactive phenolic hydroxyl group. This combination allows tyrosine to engage in a wide range of non-covalent interactions, making it a key "sticker" residue in driving the cohesion of biomolecular complexes. researchgate.netelifesciences.org

The aromatic side chain facilitates interactions with non-protein ligands and other aromatic residues (e.g., Phenylalanine, Tryptophan, or another Tyrosine) through π-π stacking interactions. russelllab.org Being partially hydrophobic, the phenyl ring also prefers to engage with hydrophobic pockets in receptor sites. russelllab.org These interactions are critical for the stability and orientation of the peptide within its binding site. Aromatic residues are known to contribute significantly more to the stability of protein-protein interactions on a per-residue basis than non-aromatic residues. rsc.org

Unlike the very similar phenylalanine, tyrosine possesses a phenolic hydroxyl (-OH) group, which greatly expands its functional capabilities. russelllab.org This group is a potent hydrogen bond donor and acceptor, enabling specific, high-energy interactions that contribute to binding affinity. ashp.orgproteinstructures.com Studies comparing tyrosine and phenylalanine have shown that the ability of tyrosine to form hydrogen bonds is a critical factor in its stronger adhesion properties in aqueous environments. researchgate.netelifesciences.org The hydroxyl group can also be a target for phosphorylation by tyrosine kinases, a key event in signal transduction that can modulate protein-protein interactions. wikipedia.orgrusselllab.org Research on yeast chorismate mutase has shown that the phenolic hydroxyl group of tyrosine is directly involved in contracting the allosteric binding site. uniprot.org

Table 2: Interaction Potential of the Tyrosine Side Chain
Structural FeatureType of InteractionDescription
Aromatic RingHydrophobic InteractionsThe nonpolar phenyl ring interacts favorably with hydrophobic regions of a binding partner.
π-π StackingThe delocalized π-electrons of the ring interact with other aromatic systems.
Phenolic Hydroxyl GroupHydrogen BondingActs as both a hydrogen bond donor and acceptor. ashp.org
Phosphorylation SiteCan be covalently modified with a phosphate group, altering charge and binding properties. wikipedia.org

Conformational Constraints Imposed by the Proline Residue

The proline residue at the C-terminus of the this compound sequence imposes exceptional and unique conformational rigidity upon the peptide backbone. wikipedia.org Unlike other amino acids, proline's side chain is a cyclic pyrrolidine ring that is covalently bonded back to the backbone amide nitrogen. nih.govresearchgate.net This cyclic structure locks the backbone dihedral angle φ (phi) at approximately -65°, severely restricting the conformational freedom of the peptide chain in its vicinity. wikipedia.orgcaltech.edu

This inherent rigidity often causes proline to act as a "structural disruptor" or "helix breaker," introducing kinks or turns into regular secondary structures like α-helices and β-sheets. nih.govsigmaaldrich.com This property is often biologically significant, as proline residues are commonly found in β-turns, which are critical for protein folding and interaction domains. wikipedia.org

A crucial aspect of proline's conformational influence is the nature of the peptide bond preceding it—in this case, the Tyr-Pro bond. While most peptide bonds strongly favor a trans conformation, the energy difference between the cis and trans isomers of an Xaa-Pro bond is much smaller. sigmaaldrich.comsigmaaldrich.com Consequently, the Tyr-Pro bond can exist in either conformation, with the isomerization between the two states being a slow process that can be a rate-limiting step in protein folding. sigmaaldrich.comfrontiersin.org This cis-trans isomerization can function as a molecular switch, fundamentally altering the three-dimensional shape of the peptide and its ability to be recognized by a binding partner. researchgate.net Research has shown that local interactions between a tyrosine side chain and a preceding proline are particularly strong when the peptide bond is in the cis conformation. nih.gov The inability of proline's amide nitrogen to act as a hydrogen bond donor further influences the local interaction landscape. wikipedia.orgsigmaaldrich.com

Table 3: Conformational Properties of Proline in Peptides
PropertyDescriptionConsequence for this compound
Cyclic Side ChainThe side chain is bonded to the backbone nitrogen, forming a rigid pyrrolidine ring. nih.govRestricts the backbone dihedral angle (φ), reducing conformational flexibility. caltech.edu
Cis-Trans IsomerizationThe energy barrier between cis and trans conformations of the Tyr-Pro peptide bond is low. sigmaaldrich.comsigmaaldrich.comAllows the peptide to adopt distinct backbone structures, potentially enabling binding to different partners or states.
Structural DisruptionKnown to break or kink α-helical and β-sheet structures. sigmaaldrich.comLikely induces a turn or a specific kink at the C-terminal end of the peptide.
Hydrogen BondingThe backbone amide nitrogen cannot act as a hydrogen bond donor. wikipedia.orgLimits the hydrogen bonding patterns available to the peptide backbone at the proline residue.

Peptidomimetic Design and Structure Activity Relationship Sar of H Gln Ser Tyr Pro Oh Analogues

Rational Design Strategies for H-Gln-Ser-Tyr-Pro-OH Variants

Rational design involves a targeted approach to modifying the peptide's structure to achieve a desired outcome, such as increased resistance to enzymatic degradation or improved binding to a biological target. This contrasts with random screening, instead relying on an understanding of the roles of individual amino acids and the peptide backbone.

A fundamental strategy for probing the contribution of individual amino acid side chains to peptide function is site-directed substitution, with alanine (B10760859) scanning being a prominent example. In this technique, each amino acid residue in the this compound sequence is systematically replaced with an alanine residue. Alanine is chosen because its small, non-functional methyl side chain effectively removes the specific functionality of the original residue without introducing significant steric or electronic perturbations. By comparing the activity of the alanine-substituted analog to the parent peptide, researchers can infer the importance of the original side chain. For example, replacing glutamine (Gln) or serine (Ser) could disrupt critical hydrogen bonds, while substituting tyrosine (Tyr) could eliminate important aromatic or hydrogen-bonding interactions. The proline (Pro) residue imparts a unique conformational rigidity; its substitution would significantly alter the peptide's backbone structure.

Table 1: Hypothetical Alanine Scanning of this compound

This interactive table illustrates the rationale behind alanine scanning by outlining the function of each original amino acid side chain and the expected impact of its substitution with alanine.

Original ResiduePositionSide Chain FunctionalityPredicted Impact of Alanine Substitution
Gln 1Polar, amide group, hydrogen bond donor/acceptorLoss of specific hydrogen bonding interactions; likely decrease in binding affinity.
Ser 2Polar, hydroxyl group, hydrogen bond donor/acceptorElimination of key hydrogen bonds; potential loss of a phosphorylation site.
Tyr 3Aromatic, hydroxyl group, hydrogen bond donor/acceptorRemoval of aromatic (π-π) stacking and hydrogen bonding; significant loss of affinity.
Pro 4Cyclic, conformationally restrictedIncreased backbone flexibility; disruption of the specific turn structure, altering overall conformation.

Modifying the peptide backbone itself is a powerful strategy to enhance stability and bioavailability. One of the most effective backbone modifications is N-methylation, the addition of a methyl group to the nitrogen atom of an amide bond. This change has profound consequences: it removes the amide proton, preventing it from acting as a hydrogen bond donor, and it introduces steric hindrance that can restrict bond rotation, thus rigidifying the peptide's conformation. nih.gov Furthermore, N-methylation renders the adjacent amide bond highly resistant to cleavage by proteases, significantly increasing the peptide's half-life. The selectivity of N-methylation can be highly dependent on the peptide's conformation, a feature that can be exploited in the design of cyclic peptides. nih.gov Research has demonstrated the successful ribosomal incorporation of N-methylated versions of glutamine, serine, and tyrosine, highlighting the feasibility of creating such analogs. acs.orgnih.gov

Table 2: Effects of N-Methylation on this compound Properties

This table details the specific chemical and conformational consequences of N-methylation at each potential site within the peptide backbone.

Modification SiteChemical ChangeConformational ImpactFunctional Consequence
N-methylation of Ser Amide N-H becomes N-CH₃Prevents H-bond donation; restricts backbone rotation.Increased proteolytic resistance; altered binding due to loss of H-bond.
N-methylation of Tyr Amide N-H becomes N-CH₃Prevents H-bond donation; restricts backbone rotation.Increased proteolytic resistance; altered binding due to loss of H-bond.
N-methylation of Pro Amide N-H becomes N-CH₃Not applicable (Proline is a secondary amine).Proline's inherent rigidity is a key structural feature.
N-methylation of Gln Amide N-H becomes N-CH₃Prevents H-bond donation; restricts backbone rotation.Increased proteolytic resistance; may alter side-chain orientation.

Introducing amino acids not found in the standard genetic code opens up a vast chemical space for peptide design. These non-natural amino acids can be used to introduce novel side-chain functionalities (e.g., halogens, boronic acids), alter stereochemistry (e.g., using D-amino acids instead of the natural L-amino acids), or impose specific conformational constraints. For example, replacing an L-amino acid with its D-enantiomer can dramatically change the peptide's three-dimensional structure and make it resistant to degradation by natural proteases. Incorporating sterically bulky non-natural amino acids can also be used to influence the peptide's preferred conformation.

Elucidation of Structure-Activity Relationships in Experimental Models

To understand how the modifications described above affect biological function, the resulting peptide analogs must be tested in relevant experimental models. For peptide sequences related to this compound, a key model involves their interaction with HIV-1 protease. This enzyme cleaves polyproteins at specific sites, one of which resembles the Gln-Ser-Tyr-Pro sequence, to produce mature viral proteins. acs.org By synthesizing analogs of this cleavage site and measuring their ability to inhibit the enzyme, a detailed SAR can be constructed. For example, reduced peptide analogs, where the scissile amide bond is replaced with a non-hydrolyzable mimic, can act as competitive inhibitors. The inhibition constant (Ki) is a direct measure of binding affinity; a lower Ki value indicates a more potent inhibitor. By correlating changes in the peptide's structure with changes in Ki, researchers can identify which chemical features are essential for high-affinity binding to the enzyme's active site.

Table 3: Example Structure-Activity Relationship Data for HIV-1 Protease Inhibition

This table presents findings for substrate analogue inhibitors of a drug-resistant HIV-1 protease mutant (PRS17), demonstrating how binding affinity (Ki) varies with the peptide sequence. acs.org

Inhibitor Peptide Sequence (Analog of Cleavage Site)Target EnzymeInhibition Constant (Kᵢ)
p2-NC (Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂)PRS17514 nM acs.org
CA-p2 (Ac-Ala-Thr-Ile-Met-Met-Gln-Arg-Gly-Asn-NH₂)PRS1722 nM acs.org

Note: The data illustrates how different peptide sequences, acting as substrate analogues, exhibit vastly different binding affinities to the same enzyme target, forming the basis of SAR.

Design of Conformationally Constrained this compound Mimetics

Native short peptides are often highly flexible in solution, adopting multiple conformations. This flexibility can be a liability, as only one of these conformations may be the "active" one that binds to a biological target. This leads to a loss of binding energy (an entropic penalty). Designing conformationally constrained mimetics locks the peptide into its active shape, which can dramatically improve binding affinity and specificity. Methods to achieve this include:

Cyclization: Linking the N- and C-termini, or connecting the C-terminus to a side chain, creates a cyclic peptide. This drastically reduces conformational freedom.

Backbone Modification: As discussed, N-methylation can rigidify the backbone. nih.gov

Incorporation of Constraining Amino Acids: Using amino acids like α-aminoisobutyric acid (Aib) or replacing a standard residue with its N-methylated version can favor specific secondary structures, such as turns or helices. The presence of proline at position 4 already induces a β-turn, and modifications can be designed to further stabilize this structure.

Impact of C-terminal and N-terminal Capping Motifs on Peptide Properties

The free amino (N-terminal) and carboxyl (C-terminal) groups of a linear peptide are charged at physiological pH. These charges can be undesirable if the peptide is intended to mimic a segment within a larger protein, where these ends would be neutral amide bonds. Furthermore, these termini are susceptible to degradation by exopeptidases. Capping motifs are chemical modifications that address these issues.

N-terminal Capping: Acetylation (adding an acetyl group, Ac-) is the most common form of N-terminal capping. It neutralizes the positive charge of the N-terminal amine and mimics a natural protein structure, often improving stability and cell permeability.

C-terminal Capping: Amidation (converting the C-terminal carboxylic acid, -COOH, to a carboxamide, -CONH₂) is a frequent C-terminal modification. It removes the negative charge and can increase resistance to carboxypeptidases. It can also provide an additional hydrogen bond donor, potentially improving binding affinity. Examples from related peptide studies show the use of both N-terminal acetylation and C-terminal amidation. researchgate.netacs.org

Computational Modeling and Simulation of H Gln Ser Tyr Pro Oh

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for characterizing the conformational landscape of flexible molecules like peptides, providing insights into their structural dynamics and thermodynamically stable states. mdpi.comnih.gov For H-Gln-Ser-Tyr-Pro-OH, MD simulations can reveal the accessible conformations in solution, which is crucial for understanding its biological activity.

The process involves placing a model of the peptide in a simulated environment, typically a box of water molecules, and calculating the forces between atoms to simulate their movement. arxiv.orgfu-berlin.de Enhanced sampling techniques, such as replica exchange molecular dynamics or metadynamics, can be employed to overcome energy barriers and explore the conformational space more exhaustively. nih.govacs.org Analysis of the simulation trajectory allows for the identification of predominant structural families, characterized by specific backbone dihedral angles (phi, psi) and intramolecular interactions. For instance, studies on the flexible pentapeptide WLALL have demonstrated that combining adaptive sampling with machine learning models like VAMPNets can lead to a faster and more thorough exploration of its conformational landscape compared to standard simulations. biorxiv.org

Table 1: Hypothetical Major Conformational Clusters of this compound from MD Simulation This table is for illustrative purposes and represents the type of data that would be generated from an MD simulation analysis.

Cluster IDOccupancy (%)Average Potential Energy (kcal/mol)Key Dihedral Angles (φ, ψ)Dominant Intramolecular Hydrogen Bonds
145-1520.5Gln(-65, 140), Ser(-80, 150), Tyr(-75, 135)Gln(C=O)···Tyr(NH)
230-1515.2Gln(-130, 25), Ser(-70, 145), Tyr(-140, 140)Ser(OH)···Pro(C=O)
315-1509.8Gln(-60, -40), Ser(-90, 0), Tyr(-80, -35)Gln(NH)···Ser(C=O)
410-1505.1Gln(55, 60), Ser(60, 55), Tyr(58, 62)Tyr(OH)···Gln(side-chain C=O)

Ligand-Receptor Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comarxiv.org For this compound, docking studies are essential for predicting its binding mode and affinity to a specific biological target, thereby hypothesizing its mechanism of action. These methods are crucial for guiding the design of experiments and for screening potential peptide-based drugs. nih.gov

The process can be categorized as focused docking, where the binding site is known, or blind docking, where the entire receptor surface is searched. arxiv.org Software like AutoDock, FlexPepDock, and CABS-dock use scoring functions to evaluate and rank different binding poses based on intermolecular forces such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govmdpi.comnih.gov For example, the AutoDock CrankPep (ADCP) tool, which combines peptide folding with docking, has shown high success rates in predicting the complexes of peptides up to 20 amino acids long. nih.gov Docking analyses can reveal key "hotspot" residues on both the peptide and the receptor that are critical for the binding interaction. mdpi.com

Table 2: Illustrative Docking Results for this compound with a Hypothetical Receptor This table illustrates potential interactions and scores that would be obtained from a docking study.

Docking PoseBinding Affinity (kcal/mol)Interacting Peptide ResiduesInteracting Receptor ResiduesType of Interaction
1-9.5Tyr, SerArg-264, Asp-310Hydrogen Bond, Electrostatic
1ProVal-135, Leu-71Hydrophobic
1GlnAsn-218Hydrogen Bond
2-8.2Gln, TyrLys-122, Glu-299Hydrogen Bond, Electrostatic
2ProPhe-121Hydrophobic (π-Alkyl)
3-7.6SerSer-120Hydrogen Bond

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules, providing fundamental insights into their geometry, stability, and chemical reactivity. nih.govnih.gov Unlike classical methods like MD, QM approaches explicitly model the electrons in the system, allowing for the investigation of phenomena like bond formation and breaking. weizmann.ac.il For this compound, QM methods such as Density Functional Theory (DFT) can be used to analyze its intrinsic properties.

Studies on model peptides have shown that QM calculations can accurately predict deviations from planarity in the peptide bond, which are influenced by the backbone dihedral angles and interactions between the electronic orbitals of the peptide group and the Cα substituents. plos.org QM can also be used to calculate atomic charges, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of a molecule's reactivity. nih.gov For instance, the electrostatic potential can reveal regions of the peptide that are likely to engage in electrostatic interactions with a receptor. nih.gov

Table 3: Selected Quantum Mechanical Properties of this compound This table presents hypothetical data derived from QM calculations to illustrate the method's output.

PropertyValueMethodSignificance
Dipole Moment5.8 DebyeDFT/B3LYP/6-31G(d,p)Indicates overall molecular polarity.
HOMO Energy-6.2 eVDFT/B3LYP/6-31G(d,p)Relates to electron-donating ability (Tyr residue is a likely site).
LUMO Energy-1.1 eVDFT/B3LYP/6-31G(d,p)Relates to electron-accepting ability.
Mulliken Atomic Charge (Tyr OH)Oxygen: -0.65e, Hydrogen: +0.42eHF/6-31G(d,p)Quantifies charge distribution for hydrogen bonding potential.
Peptide Bond ω Angle (Ser-Tyr)178.5°MP2/6-311+G(d,p)Shows slight deviation from perfect planarity (180°).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uestc.edu.cnnih.govmdpi.com For peptides, this involves using descriptors based on amino acid properties to predict activity. frontiersin.orgnih.gov A QSAR model for this compound would require a dataset of analogues with measured biological activities to correlate structural variations with changes in potency.

The process involves generating numerical descriptors for each peptide that capture physicochemical properties like hydrophobicity, steric effects, and electronic properties. nih.govrsc.org Statistical methods, such as Partial Least Squares (PLS) regression or machine learning algorithms like Support Vector Machines (SVM), are then used to build a predictive model. uestc.edu.cnfrontiersin.org A robust QSAR model can predict the activity of new, unsynthesized peptide analogues, guiding the optimization of the lead compound this compound to enhance its desired activity. genscript.com The applicability domain of the model must be defined to ensure that predictions are reliable. nih.gov

Table 4: Example of a QSAR Dataset for this compound Analogues This table is a hypothetical representation of data used to build a QSAR model.

Peptide SequenceDescriptor 1 (Hydrophobicity)Descriptor 2 (Steric)Descriptor 3 (Electronic)Observed pIC₅₀Predicted pIC₅₀
This compound -4.73.50.86.56.4
H-Ala -Ser-Tyr-Pro-OH-3.92.90.55.85.9
H-Gln-Ala -Tyr-Pro-OH-4.23.10.66.16.0
H-Gln-Ser-Phe -Pro-OH-3.53.81.17.07.1
H-Gln-Ser-Tyr-Ala -OH-4.43.30.76.36.3

In Silico Prediction of Peptide Behavior in Model Biological Systems

Beyond isolated conformational analysis and receptor docking, computational simulations can predict how peptides behave in more complex, model biological systems, such as cell membranes. cecam.org Understanding the interaction of this compound with a lipid bilayer, for example, is critical for assessing its potential for cell penetration or membrane-associated activity. acs.org

Using MD simulations, the peptide can be placed in a system containing a fully hydrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC). The simulation can then track the peptide's partitioning from the aqueous phase into the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties. nih.gov The potential of mean force (PMF) can be calculated to determine the free energy profile of moving the peptide across the membrane, identifying energy wells at the interface or barriers to translocation. nih.gov Such simulations can differentiate the behavior of individual residues; for example, polar residues like Gln and Ser may anchor at the lipid-water interface, while aromatic residues like Tyr might insert more deeply into the hydrophobic core. nih.govacs.org

Table 5: Illustrative Free Energy of Partitioning for this compound in a Model Lipid Bilayer This table shows hypothetical free energy data for the transfer of each amino acid side chain from water to the membrane interface and core.

ResidueSide Chain AnalogueΔG (water → interface) (kcal/mol)ΔG (water → core) (kcal/mol)Predicted Location
GlnButanamide-1.5+2.0Interface
SerMethanol-1.0+2.5Interface
Tyrp-Cresol-2.5-1.8Interface / Upper Core
ProPyrrolidine (B122466)-0.5+3.5Interface

Exploration of in Vitro Biological Mechanisms and Roles of H Gln Ser Tyr Pro Oh

Investigation of Cellular Mechanisms and Signaling Pathways in Experimental Models

Current scientific literature accessible through targeted searches does not provide specific experimental data on the cellular mechanisms or signaling pathways directly modulated by the pentapeptide H-Gln-Ser-Tyr-Pro-OH. Research has not yet elucidated its precise interactions with cellular receptors, downstream signaling cascades, or its impact on gene expression in established experimental models.

Enzymatic Interactions and Modulatory Activities

Specific data on the enzymatic interactions of this compound are not available in the reviewed literature. The following subsections describe the types of studies that would be necessary to characterize its profile.

Substrate Specificity Profiling for this compound

There is no available research profiling the specificity of enzymes for which this compound may act as a substrate. Such studies would be required to determine which proteases or other enzymes might recognize and cleave this particular peptide sequence.

Enzyme Inhibition Studies (e.g., proteases)

No specific studies demonstrating the inhibitory activity of this compound against proteases or other classes of enzymes were found in the public domain.

Redox Chemistry and Tyrosine Oxidation Mechanisms in Peptide Context

While general mechanisms of tyrosine oxidation are well-established, specific studies on the redox chemistry of the tyrosine residue within the this compound sequence are not present in the available literature. The susceptibility of the tyrosine residue to oxidation would depend on its local environment within the peptide structure and the presence of oxidizing agents, but this has not been experimentally determined for this specific molecule.

Role in Liquid-Liquid Phase Separations (LLPS) and Biomolecular Condensates (considering constituent amino acids)

The propensity of this compound to participate in liquid-liquid phase separation (LLPS)—a process by which proteins and nucleic acids condense into non-membranous organelles—can be inferred from the properties of its individual amino acids. nih.gov LLPS is driven by a network of weak, multivalent interactions. mdpi.com

The constituent amino acids of this compound each have distinct properties that contribute to or modulate LLPS:

Glutamine (Gln): The side chain of glutamine can form strong hydrogen bonds, which are a crucial driving force for the formation and stabilization of phase-separated condensates. mdpi.comresearchgate.net In low-complexity domains of proteins like FUS, glutamine residues are key determinants of phase separation. mdpi.comresearchgate.net However, in other contexts, glutamine has been found to depress the formation of stress granules. arxiv.org

Serine (Ser): Serine is a polar amino acid that can also participate in hydrogen bonding. It often acts as a "spacer" residue in intrinsically disordered regions of proteins that undergo LLPS. mdpi.com Furthermore, the phosphorylation of serine residues can be a significant regulatory mechanism, either promoting or inhibiting phase separation depending on the electrostatic context. mdpi.com

Tyrosine (Tyr): As an aromatic amino acid, tyrosine is a critical "sticker" that drives LLPS through π-π stacking interactions with other aromatic residues and cation-π interactions with basic residues like arginine. mdpi.comoup.com The tyrosine residues in the low-complexity domain of the FUS protein, for instance, are absolutely conserved and essential for its phase separation. oup.com

Proline (Pro): Proline is unique in its ability to introduce kinks into a polypeptide chain, which can restrict conformational flexibility. It is often found in disordered regions and can act to suppress the transition from a dynamic liquid-like condensate to a more solid, aggregate-like state. oup.com Some studies have shown that proline can significantly depress the formation of stress granules, thereby suppressing phase separation. arxiv.org

The combination of a key "sticker" (Tyr), hydrogen-bonding residues (Gln, Ser), and a modulator that can suppress phase separation (Pro) suggests that the this compound peptide could potentially function as a modulator of LLPS, though experimental verification is lacking.

Table 1: Properties of Constituent Amino Acids in LLPS

Amino AcidOne-Letter CodeKey Property in LLPS ContextPotential Role in LLPSCitations
GlutamineQSide-chain hydrogen bondingDriver/Modulator mdpi.comresearchgate.netarxiv.org
SerineSPolar; Phosphorylation site; SpacerModulator mdpi.comoup.com
TyrosineYAromatic; π-π and cation-π interactionsDriver ("Sticker") mdpi.comoup.com
ProlinePConformational rigiditySuppressor/Modulator arxiv.orgoup.com

Potential Influence on Protein Aggregation and Stability

The influence of a peptide on protein aggregation is closely linked to the same physicochemical properties that drive LLPS. nih.gov While no direct studies exist for this compound, the characteristics of its amino acids allow for informed hypotheses.

Endogenous Biosynthesis and Metabolic Interconversion of Constituent Amino Acids

The constituent amino acids of this compound—Glutamine (Gln), Serine (Ser), Tyrosine (Tyr), and Proline (Pro)—are all classified as non-essential or conditionally essential amino acids, meaning the human body can synthesize them. Their metabolic pathways are intricately linked with central metabolic routes like glycolysis and the citric acid cycle.

Glutamine (Gln):

Glutamine is the most abundant amino acid in the human body and plays a crucial role in various metabolic processes, including nitrogen transport, pH balance, and nucleotide synthesis. nih.govscirp.org Its synthesis and breakdown are primarily regulated by two key enzymes: glutamine synthetase (GS) and glutaminase (B10826351) (GLS). nih.govcambridge.orgresearchgate.net

Biosynthesis: Glutamine is synthesized from glutamate (B1630785) and ammonia (B1221849) in an ATP-dependent reaction catalyzed by glutamine synthetase (GS). nih.govresearchgate.net Glutamate itself can be derived from other amino acids or from α-ketoglutarate, an intermediate of the citric acid cycle. nih.govlibretexts.org The primary sites of glutamine synthesis include skeletal muscle, lungs, liver, and brain, with skeletal muscle being the most significant contributor. scirp.org

Metabolic Interconversion: Glutamine can be hydrolyzed back to glutamate and an ammonium (B1175870) ion by the enzyme glutaminase (GLS). nih.govcambridge.orglibretexts.org This process, known as glutaminolysis, is vital for providing glutamate for various metabolic pathways and for energy production in rapidly dividing cells. nih.gov Glutamine's carbon skeleton can also be used to form proline, ornithine, and citrulline. nih.gov

Serine (Ser):

Serine is a non-essential amino acid central to the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and various biomolecules such as phospholipids (B1166683) and sphingolipids. ontosight.aifrontiersin.orgnhri.org.tw

Biosynthesis: The primary pathway for de novo serine biosynthesis originates from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). frontiersin.orgresearchgate.netbiologydiscussion.com This involves a three-step enzymatic process:

Oxidation of 3-PG to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH). frontiersin.orgontosight.ai

Transamination of 3-phosphohydroxypyruvate to form phosphoserine, catalyzed by phosphoserine aminotransferase (PSAT1). researchgate.netontosight.ai

Dephosphorylation of phosphoserine to serine by phosphoserine phosphatase (PSPH). researchgate.netontosight.ai Serine can also be synthesized from glycine. ontosight.aiwikipathways.org

Metabolic Interconversion: Serine and glycine are readily interconvertible in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), which requires tetrahydrofolate as a cofactor. ontosight.airesearchgate.net This interconversion is a critical link to one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides and other essential molecules. researchgate.net Serine can also be deaminated to pyruvate (B1213749) by serine dehydratase. biologydiscussion.com

Tyrosine (Tyr):

Tyrosine is a non-essential amino acid in mammals, as it can be synthesized from the essential amino acid phenylalanine. wikipedia.org It is a precursor for the synthesis of crucial biomolecules, including neurotransmitters and hormones. wikipedia.org

Biosynthesis: In mammals, tyrosine is synthesized from phenylalanine by the enzyme phenylalanine hydroxylase. wikipedia.orgderangedphysiology.com This reaction adds a hydroxyl group to phenylalanine's aromatic ring. wikipedia.org In plants and many microorganisms, tyrosine is synthesized via the shikimate pathway, with prephenate as a key intermediate. wikipedia.orgfrontiersin.org

Metabolic Interconversion: Tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones. wikipedia.orgcreative-proteomics.com The conversion of tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in catecholamine synthesis. derangedphysiology.comnih.gov Tyrosine is also a precursor for the pigment melanin. frontiersin.org

Proline (Pro):

Proline is a unique proteinogenic amino acid due to its secondary amine structure, which confers significant conformational rigidity. d-nb.infowikipedia.org It is synthesized from glutamate. wikipedia.orgnumberanalytics.com

Biosynthesis: Proline is derived from L-glutamate. wikipedia.org The process involves the conversion of glutamate to glutamate-5-semialdehyde, which then spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). wikipedia.org P5C is subsequently reduced to proline by pyrroline-5-carboxylate reductase (PYCR). wikipedia.orgmdpi.com Alternatively, proline can be synthesized from ornithine. bioone.orgresearchgate.netfrontiersin.org

Metabolic Interconversion: The metabolism of proline is interconnected with that of glutamate and ornithine. mdpi.comresearchgate.net Proline can be oxidized back to glutamate in the mitochondria. bioone.orgebi.ac.uk This "proline cycle" of synthesis and degradation is important for cellular redox balance and energy metabolism. bioone.orgfrontiersin.org The interconversion between proline and P5C plays a role in regulating the NAD(P)+/NAD(P)H ratio. mdpi.comtandfonline.com

Interactive Data Table: Enzymes in Amino Acid Biosynthesis and Interconversion

Amino AcidKey Enzyme(s)FunctionPrecursor(s)Product(s)
Glutamine Glutamine Synthetase (GS)BiosynthesisGlutamate, AmmoniaGlutamine
Glutaminase (GLS)HydrolysisGlutamineGlutamate, Ammonia
Serine 3-Phosphoglycerate Dehydrogenase (PHGDH)Biosynthesis (Step 1)3-Phosphoglycerate3-Phosphohydroxypyruvate
Phosphoserine Aminotransferase (PSAT)Biosynthesis (Step 2)3-PhosphohydroxypyruvatePhosphoserine
Phosphoserine Phosphatase (PSPH)Biosynthesis (Step 3)PhosphoserineSerine
Serine Hydroxymethyltransferase (SHMT)InterconversionSerine, TetrahydrofolateGlycine, 5,10-Methylene-THF
Tyrosine Phenylalanine HydroxylaseBiosynthesis (in mammals)PhenylalanineTyrosine
Tyrosine Hydroxylase (TH)Catecholamine SynthesisTyrosineL-DOPA
Proline Pyrroline-5-Carboxylate Synthetase (P5CS)BiosynthesisGlutamateGlutamate-γ-semialdehyde
Pyrroline-5-Carboxylate Reductase (PYCR)BiosynthesisΔ1-pyrroline-5-carboxylate (P5C)Proline
Proline Dehydrogenase (PRODH)/POXCatabolismProlineΔ1-pyrroline-5-carboxylate (P5C)

Interactions with Other Biological Macromolecules

The constituent amino acids of this compound, and by extension the peptide itself, have the potential to interact with a variety of biological macromolecules, including proteins, nucleic acids, and lipids. While specific research on the interactions of the pentapeptide this compound is limited, the functionalities of its individual amino acids provide a basis for potential interactions.

Proteins:

The most fundamental interaction of these amino acids is their role as building blocks in protein synthesis. Beyond this, they can participate in more specific interactions:

Enzyme Active Sites: Amino acid residues are critical components of enzyme active sites, participating in substrate binding and catalysis. For instance, serine is a key component of the catalytic triad (B1167595) in serine proteases.

Receptor Binding: Peptides composed of these amino acids can act as ligands for receptors. For example, peptides containing tyrosine are often involved in signaling pathways through phosphorylation by tyrosine kinases. Some synthetic peptides with similar sequences are used to study receptor interactions. chemimpex.comchemimpex.com

Protein-Protein Interactions: The side chains of these amino acids contribute to the forces that govern protein-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Nucleic Acids:

Precursors for Nucleotide Synthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govscirp.org Serine, through its conversion to glycine and contribution to the one-carbon pool, is also indirectly involved in nucleotide biosynthesis. nih.govnhri.org.tw

DNA/RNA Binding Proteins: The amino acid residues within DNA- and RNA-binding proteins mediate the specific recognition and binding to nucleic acid sequences. The chemical properties of glutamine, serine, and tyrosine side chains (polarity, hydrogen bonding capability) can contribute to these interactions.

Lipids:

Membrane Proteins: For proteins that are embedded within or associated with cell membranes, the amino acid composition is crucial. The hydrophobic nature of parts of the proline and tyrosine residues can facilitate interactions with the lipid bilayer.

Lipid Synthesis: Serine is a direct precursor for the synthesis of important membrane lipids, including phosphatidylserine (B164497) and sphingolipids. frontiersin.org These lipids are not only structural components but are also involved in cell signaling.

Advanced Analytical Methodologies for H Gln Ser Tyr Pro Oh Research

High-Resolution Chromatography (e.g., UHPLC) for Purity Assessment and Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the purity assessment and quantification of synthetic peptides like H-Gln-Ser-Tyr-Pro-OH. chromatographytoday.com Its use of smaller particle size columns (typically sub-2 µm) results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. chromatographytoday.comwaters.com

For a typical purity analysis of this compound, a reversed-phase UHPLC (RP-UHPLC) method is standard. almacgroup.com This method separates the target peptide from process-related impurities (e.g., deletion sequences, incompletely deprotected species) and degradation products. almacgroup.com Detection is commonly performed using UV absorbance at 210-230 nm, which targets the peptide bonds, providing a comprehensive profile of the peptide and related substances. almacgroup.comelementlabsolutions.com The high resolution of UHPLC is critical for separating closely related impurities that may have similar physicochemical properties to the main peptide. chromatographytoday.com

Quantitative analysis relies on the precise and accurate measurement of the peptide concentration. In UHPLC-UV, quantification is achieved by comparing the peak area of the main peptide to that of a qualified reference standard. mdpi.com The method must be validated for linearity, accuracy, and precision to ensure reliable results. For complex samples, coupling UHPLC with high-resolution mass spectrometry (HRMS) allows for simultaneous quantification via UV and identity confirmation via MS, providing a powerful and efficient quality control protocol. mdpi.com

A typical UHPLC system setup for analyzing a peptide such as this compound would involve a C18 column, which is effective for a wide range of peptide properties. waters.com The mobile phases usually consist of an aqueous solution with an acid modifier like trifluoroacetic acid (TFA) or formic acid and an organic solvent such as acetonitrile (B52724). mdpi.com A gradient elution, where the concentration of the organic solvent is increased over time, is employed to elute the peptide and its impurities.

Table 1: Example UHPLC Parameters for Peptide Purity Analysis
ParameterConditionRationale
System UHPLC System (e.g., Thermo Scientific UltiMate 3000)Capable of handling high backpressures for improved resolution. mdpi.com
Column Reversed-Phase C18 (e.g., Acclaim PepMap RSLC, 2 µm, 100 Å)Standard for peptide separations, offering good retention and peak shape. waters.commdpi.com
Mobile Phase A 0.05% (v/v) TFA in WaterTFA acts as an ion-pairing agent to improve peak shape. mdpi.com
Mobile Phase B 0.04% (v/v) TFA in AcetonitrileAcetonitrile is a common organic modifier for eluting peptides. mdpi.com
Gradient Linear gradient from low to high %BSeparates compounds based on hydrophobicity. Optimized for the specific peptide. waters.com
Flow Rate ~6 µL/min (for 0.3 mm ID column)Optimized for column diameter to maintain efficiency. mdpi.com
Column Temperature 55 °CHigher temperatures can improve peak shape and reduce viscosity. mdpi.com
Detection UV at 214 nmDetects the peptide backbone for comprehensive impurity profiling. mdpi.com

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, MALDI-TOF-MS/MS) for Detailed Characterization

Mass spectrometry (MS) is indispensable for the detailed structural characterization of this compound. It provides confirmation of molecular weight and amino acid sequence. ijsra.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation power of LC with the mass analysis capabilities of tandem MS. intertek.com For this compound, the peptide would first be separated from other components by UHPLC. It then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the peptide's mass-to-charge ratio (m/z) is selected and then fragmented. This fragmentation process, often using collision-induced dissociation (CID), breaks the peptide bonds at predictable locations, generating a series of b- and y-type fragment ions. The resulting mass spectrum of these fragments allows for the de novo sequencing of the peptide, confirming the Gln-Ser-Tyr-Pro sequence. resolvemass.ca

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another key technique, particularly for rapid molecular weight determination and purity checks. europeanpharmaceuticalreview.com The sample is co-crystallized with a matrix on a target plate and irradiated with a laser. bruker.com The matrix absorbs the laser energy, leading to the desorption and ionization of the peptide, which typically forms singly charged ions. europeanpharmaceuticalreview.com The time it takes for the ion to travel through the flight tube to the detector is proportional to its m/z, allowing for accurate mass determination. creative-proteomics.com For sequencing, MALDI-TOF/TOF instruments can perform post-source decay (PSD) or CID fragmentation to generate fragment ions, similar to LC-MS/MS. europeanpharmaceuticalreview.com

These MS techniques are crucial for:

Sequence Verification: Confirming the primary structure is this compound.

Impurity Identification: Characterizing process-related impurities, such as deletion or insertion sequences.

Degradation Product Analysis: Identifying products from pathways like deamidation of the glutamine residue or oxidation of the tyrosine residue. mdpi.com

Table 2: Comparison of MS Techniques for this compound Analysis
TechniquePrimary UseAdvantagesConsiderations
LC-MS/MS Sequence confirmation, impurity identification, stability studiesHigh sensitivity, suitable for complex mixtures, provides fragmentation data for sequencing. intertek.comresolvemass.caCan be complex; ionization efficiency can vary between peptides.
MALDI-TOF-MS/MS Molecular weight confirmation, purity screening, peptide mappingFast, high throughput, tolerant to some buffers/salts, primarily produces singly charged ions which simplifies spectra. europeanpharmaceuticalreview.comLess suitable for direct analysis of highly complex mixtures without prior separation. europeanpharmaceuticalreview.com

Derivatization Techniques for Enhanced Detection and Analysis of Peptide Components

Derivatization is a chemical modification process used to enhance the analytical properties of a molecule. For peptides and their constituent amino acids, this is often done to improve detection sensitivity or to facilitate analysis by a particular method. rsc.org

For analyzing the amino acid composition of this compound, the peptide is first hydrolyzed to break it down into its individual amino acids (Gln, Ser, Tyr, Pro). Since many amino acids lack a strong chromophore or fluorophore, derivatization is essential for their detection by UV or fluorescence detectors following chromatographic separation. creative-proteomics.com

Common pre-column derivatization reagents include:

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form derivatives detectable by UV at 254 nm. thermofisher.com

O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent derivatives. actascientific.com It does not react with secondary amines like proline on its own. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. creative-proteomics.com This makes it suitable for analyzing the complete amino acid profile of this compound, including the secondary amine proline. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts rapidly with both primary and secondary amino acids to form stable, fluorescent derivatives with minimal interference from by-products. creative-proteomics.com

In mass spectrometry, derivatization can be used to improve ionization efficiency and control fragmentation. rsc.org Attaching a "fixed charge" tag, such as a quaternary ammonium (B1175870) group, to the peptide ensures it is pre-charged, which can enhance signal intensity, especially in ESI-MS. rsc.orggoogle.com This can be particularly useful for improving the detection of low-abundance peptides or for equalizing the ionization response across different peptides in a mixture. rsc.org

Table 3: Common Derivatization Reagents for Amino Acid Analysis
ReagentAbbreviationTarget Amino GroupsDetection MethodKey Feature
O-phthalaldehydeOPAPrimaryFluorescenceHigh sensitivity for primary amino acids; does not react with proline. actascientific.comnih.gov
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary & SecondaryFluorescence/UVReacts with all amino acids, including proline. creative-proteomics.com
PhenylisothiocyanatePITCPrimary & SecondaryUVClassic Edman reagent, suitable for UV detection. thermofisher.com
6-Aminoquinolyl-N-hydroxysuccinimidyl CarbamateAQCPrimary & SecondaryFluorescence/UVForms stable derivatives with all amino acids. creative-proteomics.com

Method Development for Trace Analysis and Stability Studies

Developing analytical methods to detect trace amounts of this compound and to monitor its stability is critical for ensuring product quality and efficacy. This involves creating stability-indicating methods (SIMs) that can separate the intact peptide from all potential degradation products. ambiopharm.comnih.gov

Trace Analysis: The quantification of peptides at very low concentrations is often required. LC-MS/MS is the gold standard for trace analysis due to its exceptional sensitivity and selectivity. waters.comthermofisher.com Method development for trace analysis focuses on optimizing every step to maximize signal and minimize noise. This includes efficient sample extraction and cleanup (e.g., solid-phase extraction), selection of highly sensitive MS/MS transitions (Selected Reaction Monitoring, SRM), and the use of advanced chromatography like nano- or capillary-flow UHPLC to enhance sensitivity. thermofisher.com The use of columns and systems designed to minimize non-specific binding of peptides is also crucial. waters.com

Stability Studies: Stability studies for this compound involve subjecting the peptide to stress conditions such as heat, light, humidity, and varying pH levels to accelerate degradation. formulationbio.comresearchgate.net These forced degradation studies help to identify likely degradation pathways and products. biopharminternational.com For this peptide, key degradation pathways would include the deamidation of the N-terminal glutamine to form a pyroglutamate (B8496135) residue and the oxidation of the tyrosine side chain. mdpi.combiopharminternational.com

A stability-indicating method, typically an RP-UHPLC method, must be developed to resolve the main peptide peak from all major and minor degradation products. researchgate.netijpsonline.com Peak purity analysis using a diode-array detector (DAD) and, more definitively, mass spectrometry, is used to confirm that the main peak is free from co-eluting impurities. ambiopharm.com The ability of the method to quantify the decrease in the parent peptide while simultaneously monitoring the increase in degradants is the hallmark of a successful SIM. ambiopharm.com

Table 4: Key Considerations in Method Development for Stability Studies
AspectObjectiveTypical Approach
Forced Degradation Identify potential degradation products and pathways. formulationbio.comExpose the peptide to stress conditions (acid, base, oxidation, heat, light). biopharminternational.com
Method Specificity Ensure separation of the main peptide from all degradants and impurities. ambiopharm.comDevelop a high-resolution RP-UHPLC method; screen different columns, mobile phase pH, and gradients. almacgroup.com
Peak Purity Assessment Confirm that the primary peptide peak is not co-eluted with any other species.Use DAD for spectral analysis and LC-MS to check for mass homogeneity across the peak. ambiopharm.com
Quantification Accurately measure the amount of peptide remaining and degradants formed over time.Validate the method for linearity, accuracy, precision, and establish limits of detection (LOD) and quantification (LOQ). ambiopharm.com
Mass Balance Account for all the mass of the degraded parent peptide in the form of its products. researchgate.netSum the responses of all degradation peaks and compare to the loss of the main peak.

Conclusions and Future Research Directions

Summary of Key Academic Findings on H-Gln-Ser-Tyr-Pro-OH

Direct experimental research on the pentapeptide this compound is not extensively documented in publicly accessible scientific literature. However, a summary of potential academic findings can be extrapolated from the well-established biochemical properties of its individual amino acid residues: Glutamine (Gln), Serine (Ser), Tyrosine (Tyr), and Proline (Pro).

Glutamine (Gln): As a polar, neutral amino acid, glutamine plays a critical role in various metabolic processes, including nitrogen transport and protein synthesis. creative-peptides.com Within a peptide, its amide side chain can participate in hydrogen bonding, influencing the peptide's solubility and interaction with other molecules. russelllab.org Glutamine is often found on the surface of proteins, interacting with the aqueous environment. russelllab.org

Serine (Ser): Serine is a polar, hydrophilic amino acid due to its hydroxyl (-OH) side chain. This group is a common site for post-translational modifications such as phosphorylation, a key mechanism for regulating protein activity and signaling pathways. Its ability to form hydrogen bonds contributes significantly to the secondary and tertiary structure of peptides and proteins.

Tyrosine (Tyr): Tyrosine features a large, aromatic phenol (B47542) side chain, making it amphiphilic. nih.gov The aromatic ring can engage in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. nih.gov Like serine, tyrosine is a crucial residue for phosphorylation, acting as a molecular switch in cell signaling. nih.gov Its phenolic structure also suggests potential antioxidant properties, as it can donate a hydrogen atom to scavenge free radicals. mdpi.com

Proline (Pro): Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure with its own backbone amine group, creating a secondary amine. This rigid pyrrolidine (B122466) ring introduces significant conformational constraints, often inducing sharp turns or "kinks" in the peptide backbone. uzh.ch Proline is therefore known as a "structural disruptor" of regular secondary structures like alpha-helices and beta-sheets and is commonly found in beta-turns. uzh.ch

Based on these components, this compound is predicted to be a water-soluble peptide with a complex structural propensity. The proline residue would likely induce a turn, while the polar and aromatic residues (Gln, Ser, Tyr) could serve as key points for intermolecular interactions, enzymatic modification, or biological activity. Its potential functions could span roles as a signaling molecule, an enzyme substrate or inhibitor, or a peptide with antioxidant capabilities.

Table 1: Physicochemical Properties of Constituent Amino Acids in this compound

Amino Acid 3-Letter Code 1-Letter Code Side Chain Property Key Potential Roles in a Peptide
Glutamine Gln Q Polar, Neutral Hydrogen bonding, solubility, nitrogen metabolism creative-peptides.comrusselllab.org
Serine Ser S Polar, Neutral, Hydrophilic Hydrogen bonding, site for phosphorylation
Tyrosine Tyr Y Aromatic, Polar (Phenolic) Phosphorylation site, antioxidant activity, hydrophobic & H-bond interactions nih.gov
Proline Pro P Nonpolar, Cyclic Induces structural turns, disrupts secondary structures uzh.ch

Identified Gaps and Unexplored Avenues in this compound Research

The most significant gap in the scientific understanding of this compound is the absence of empirical data. The molecule exists as a theoretical sequence without a published record of its synthesis, structure, or biological function. This lack of foundational knowledge presents numerous unexplored avenues for research.

A systematic investigation would need to address the following areas:

Chemical Synthesis and Purification: The first step involves establishing a robust protocol for its chemical synthesis, likely using Solid-Phase Peptide Synthesis (SPPS), followed by purification to ensure a high-purity sample for subsequent studies. nih.govnih.gov

Structural Elucidation: The three-dimensional conformation of the peptide in solution is unknown. Determining this structure is critical, as a peptide's function is intrinsically linked to its shape. The proline residue suggests a non-linear structure, but its precise folding needs to be resolved.

Biological Activity Screening: A comprehensive screening of this compound against various biological targets is a major unexplored area. This could include assays for:

Antimicrobial or antifungal activity.

Anticancer properties (e.g., cytotoxicity to cancer cell lines).

Antioxidant capacity.

Enzyme inhibition or modulation (e.g., targeting proteases, kinases, or phosphatases).

Cell signaling modulation (e.g., interaction with cell surface receptors).

Structure-Activity Relationship (SAR) Studies: Should a biological activity be discovered, a key avenue would be to conduct SAR studies. creative-peptides.com This involves synthesizing analogues of the peptide with systematic amino acid substitutions to identify which residues are critical for its function and to potentially enhance its potency or selectivity. nih.govmdpi.com

Metabolic Stability: The susceptibility of the peptide to degradation by proteases in biological systems is unknown. Investigating its half-life in plasma or serum would be essential to evaluate its potential as a therapeutic agent.

Prospective Methodological Advancements and Their Application to this compound Studies

Modern advancements in biotechnology and analytical chemistry provide a powerful toolkit to close the research gaps identified for this compound.

Peptide Synthesis and Characterization: Automated SPPS platforms, including those utilizing microflow technology, can enable rapid and efficient synthesis. openaccessjournals.comacs.org For definitive characterization and sequence verification, high-resolution tandem mass spectrometry (MS/MS) allows for precise de novo sequencing, where the amino acid sequence is determined directly from fragmentation patterns without relying on a database. wikipedia.orgnih.govnih.gov

Three-Dimensional Structure Determination: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the high-resolution 3D structure of small peptides like this compound in a solution state, which mimics their physiological environment. nih.govuq.edu.aunmims.edu Experiments such as COSY, TOCSY, and NOESY can reveal through-bond and through-space correlations between atoms, providing the distance restraints needed for structural calculations. youtube.com Should the peptide form larger assemblies or be studied in complex with a protein, Cryo-Electron Microscopy (Cryo-EM) could be employed, a technique that has seen revolutionary advances in its application to smaller biomolecules. americanpeptidesociety.orgformulationbio.comnih.govacs.org

Functional Prediction and Design: Before embarking on extensive lab work, computational methods can predict potential functions. Artificial intelligence (AI) and machine learning models, trained on vast databases of known peptides, can forecast biological activities based on sequence alone. frontiersin.orgnih.govnih.govoup.com Furthermore, generative AI models can be used to design novel peptide sequences with desired properties, offering a pathway to optimize this compound for specific therapeutic functions. nih.govpharmasalmanac.compatsnap.com

High-Throughput Screening: To explore its biological activities, peptide library screening technologies can be used to test this compound against thousands of targets simultaneously, rapidly identifying potential interaction partners or enzymatic substrates.

Table 2: Interactive Data Table of Research Gaps and Applicable Methodologies

Research Gap Prospective Methodological Advancement Expected Outcome
Lack of Verified Structure Solid-Phase Peptide Synthesis (SPPS); High-Resolution Mass Spectrometry (MS/MS) Confirmed primary amino acid sequence and purity of the compound.
Unknown 3D Conformation Nuclear Magnetic Resonance (NMR) Spectroscopy; Computational Molecular Dynamics High-resolution 3D structure in solution; understanding of conformational flexibility.
Undetermined Biological Function High-Throughput Screening (HTS) Assays; AI-Based Function Prediction Identification of potential biological activities (e.g., antimicrobial, anticancer).
No Structure-Activity Data Systematic Amino Acid Scanning and Synthesis of Analogues Mapping of key residues responsible for activity; optimization of peptide function.
Unknown Metabolic Stability In Vitro Plasma/Serum Stability Assays Determination of the peptide's half-life and degradation profile.

Broader Implications of this compound Research for Peptide Science and Design

The study of a previously uncharacterized molecule like this compound holds implications that extend beyond the peptide itself. Such research contributes to several key areas in the broader field of peptide science.

Firstly, it represents an effort to explore and map the "dark peptidome"—the vast universe of peptides whose existence can be predicted from genomic or proteomic data but whose functions remain unknown. ashpublications.orgnih.gov Each newly characterized peptide adds a data point that helps expand our understanding of the molecular language of life and may reveal novel biological pathways. plos.orgflagshippioneering.com

Secondly, the discovery of any novel biological activity in this compound would make it a lead compound for therapeutic development. Peptides are an increasingly important class of drugs due to their high specificity and potency, which often results in fewer side effects compared to small molecules. mdpi.com Investigating novel sequences is a critical source of innovation in drug discovery.

Finally, the detailed structural and functional analysis of this specific sequence would provide valuable data for refining computational tools. The relationship between a peptide's sequence and its final structure and function is not yet fully understood. By correlating the experimental structure and activity of this compound with predictions from AI and other algorithms, scientists can improve the accuracy of these models, thereby accelerating the de novo design of future peptides with tailored therapeutic or industrial applications. ardigen.comacs.org

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